Dimethyl chlorothiophosphate
Overview
Description
Dimethyl chlorothiophosphate is an organophosphate compound with the chemical formula C₂H₆ClO₂PS. It is used as an intermediate in the manufacture of pesticides and plasticizers. The compound features a central phosphorus atom bonded to sulfur, chlorine, and two methoxy groups .
Mechanism of Action
Target of Action
Dimethyl chlorothiophosphate is an organophosphate compound . Organophosphates are known to primarily target the enzyme acetylcholinesterase, which plays a crucial role in nerve function. By inhibiting this enzyme, organophosphates disrupt the normal function of the nervous system.
Mode of Action
This compound, like other organophosphates, acts by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter, resulting in an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine continues to stimulate the postsynaptic neuron, leading to overstimulation of the nervous system.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the transmission of signals in the nervous system through the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound disrupts this pathway, leading to a range of downstream effects such as muscle contraction, increased salivation, and bradycardia.
Pharmacokinetics
Once absorbed, it may be distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an overstimulation of the nervous system . This can result in a range of symptoms, including muscle weakness, breathing difficulties, and excessive salivation. In severe cases, it can lead to respiratory failure and death.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pH can affect the stability of the compound, while the presence of other chemicals can influence its efficacy . Furthermore, the compound’s toxicity can be enhanced in certain environments, such as in the presence of heavy metals.
Biochemical Analysis
Biochemical Properties
Dimethyl chlorothiophosphate plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme crucial for nerve function . This inhibition leads to the accumulation of acetylcholine in synapses, causing continuous nerve signal transmission. The compound interacts with various biomolecules, including proteins and enzymes, through phosphorylation, which alters their activity and function .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . The compound’s interaction with acetylcholinesterase leads to excessive stimulation of nerve cells, which can result in neurotoxicity and other adverse cellular effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the phosphorylation of serine residues in the active site of acetylcholinesterase . This binding interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to prolonged nerve signal transmission . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is relatively stable under standard conditions but can degrade over time, leading to a decrease in its inhibitory effects on acetylcholinesterase . Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can cause mild neurotoxic effects, while higher doses can lead to severe toxicity and even death . Threshold effects have been observed, with certain dosages causing significant changes in enzyme activity and cellular function . Toxic or adverse effects at high doses include convulsions, respiratory distress, and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its degradation and detoxification . The compound interacts with enzymes such as cytochrome P450, which catalyze its oxidation and hydrolysis . These metabolic processes lead to the formation of less toxic metabolites, which are then excreted from the body . The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathways involved .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific tissues, such as the liver and nervous system, where it exerts its toxic effects . Its localization and accumulation are influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
This compound’s subcellular localization affects its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in cellular metabolism and signaling .
Preparation Methods
Dimethyl chlorothiophosphate is synthesized through a two-step process:
Reaction of phosphorus pentasulfide with methanol: This reaction produces dimethyl phosphorodithioate.
Chlorination: The resulting dimethyl phosphorodithioate is then reacted with chlorine to yield this compound.
Chemical Reactions Analysis
Dimethyl chlorothiophosphate undergoes various types of chemical reactions:
Substitution Reactions: It can react with nucleophiles, such as amines, to form corresponding phosphoramidates.
Hydrolysis: In the presence of water, it slowly hydrolyzes to produce dimethyl phosphorothioate and hydrochloric acid.
Oxidation and Reduction: It can be oxidized to form dimethyl phosphorothioate or reduced to form dimethyl phosphine
Scientific Research Applications
Dimethyl chlorothiophosphate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It serves as a model compound for studying the behavior of organophosphates in biological systems.
Medicine: Research into its potential use as a precursor for developing new pharmaceuticals.
Industry: It is utilized in the production of pesticides, plasticizers, and other industrial chemicals
Comparison with Similar Compounds
Dimethyl chlorothiophosphate is similar to other organophosphates, such as:
Diethyl chlorothiophosphate: Similar structure but with ethyl groups instead of methyl groups.
Dimethyl phosphorochloridate: Similar but lacks the sulfur atom.
O,O-Dimethyl phosphorodithioate: Similar but with two sulfur atoms instead of one
This compound is unique due to its specific combination of sulfur and chlorine bonded to the phosphorus atom, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
chloro-dimethoxy-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBJRFNXPUCPKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClO2PS | |
Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027486 | |
Record name | Dimethyl chlorothiophosphate | |
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Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl chlorothiophosphate is a colorless to light amber liquid. Used as a chemical intermediate for insecticides, pesticides, and fungicides; oil and gasoline additives; plasticizers; corrosion inhibitors; flame retardants; and flotation agents. Not registered as a pesticide in the U.S. (EPA, 1998) | |
Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |
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Boiling Point |
151 to 153 °F at 16 mmHg (EPA, 1998) | |
Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |
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Density |
1.32 at 77 °F (EPA, 1998) - Denser than water; will sink | |
Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |
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CAS No. |
2524-03-0 | |
Record name | DIMETHYL CHLOROTHIOPHOSPHATE | |
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Record name | Dimethyl chlorothiophosphate | |
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Record name | Dimethyl phosphorochloridothioate | |
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Record name | Dimethyl chlorothiophosphate | |
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Record name | Phosphorochloridothioic acid, O,O-dimethyl ester | |
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Record name | Dimethyl chlorothiophosphate | |
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Record name | O,O-dimethyl phosphorochloridothioate | |
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Record name | DIMETHYL PHOSPHOROCHLORODITHIOATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions Dimethyl Chlorothiophosphate undergoes, and what are the unexpected outcomes observed in some cases?
A1: this compound ((CH3O)2P(S)Cl) is often used as a reagent to introduce thiophosphoryl groups into molecules. It typically reacts with nucleophiles like amines or alcohols, leading to the displacement of the chlorine atom. For example, it reacts with 2-diethylamino-4-hydroxy-6-methylpyrimidine (DHMP) to synthesize Pirimiphos-methyl, a broad-spectrum insecticide [].
Q2: How can this compound be used in the synthesis of N-monosubstituted thioamides?
A3: this compound plays a crucial role in a novel synthesis route for N-monosubstituted thioamides []. This method involves reacting a carboxylic acid chloride with a primary amine in the presence of this compound. The reagent serves three key functions:
Q3: What insights can computational chemistry provide into the reaction mechanism of this compound with nucleophiles?
A4: Computational studies have been conducted to understand the detailed mechanism of this compound's reaction with nucleophiles. Specifically, the reactions of this compound (1') and Dimethyl Chlorophosphate (3') with ammonia were modeled []. These calculations suggested that both front-side and back-side nucleophilic attack mechanisms are possible.
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